molecular formula C17H25FN2O3S B4680895 N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide

N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide

Cat. No. B4680895
M. Wt: 356.5 g/mol
InChI Key: OUSGJWPPVSGYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FPOP is a sulfonamide derivative that is used as a chemical probe to study protein structure and dynamics. It has been shown to be a powerful tool for investigating protein-protein interactions, ligand binding, and protein folding.

Mechanism of Action

N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide modifies solvent-exposed amino acid residues in proteins by reacting with them to form sulfonyl derivatives. The modification of these residues can then be detected by mass spectrometry, allowing researchers to map the surface accessibility of amino acid residues in proteins. This compound is a relatively mild oxidant and does not cause significant protein denaturation or aggregation, making it an ideal tool for studying protein structure and dynamics.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a chemical probe that is used exclusively for research purposes and is not intended for use in drug development or clinical applications.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide has several advantages as a chemical probe for studying protein structure and dynamics. It is a relatively mild oxidant that does not cause significant protein denaturation or aggregation, making it an ideal tool for studying protein structure and dynamics. This compound is also a commercially available compound that can be synthesized on a large scale, making it readily accessible to researchers.
However, this compound also has some limitations. It is not effective for modifying buried amino acid residues in proteins, which limits its usefulness for studying protein-protein interactions. This compound can also cause some nonspecific modifications in proteins, which can complicate data interpretation. Finally, this compound requires specialized equipment and expertise to use effectively, which can be a barrier for some researchers.

Future Directions

There are several potential future directions for research involving N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide. One area of interest is the development of new chemical probes that can modify buried amino acid residues in proteins. Another area of interest is the use of this compound in combination with other structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to gain a more complete understanding of protein structure and dynamics. Finally, there is potential for the use of this compound in drug development, particularly in the identification of new drug targets and the optimization of drug binding to proteins.

Scientific Research Applications

N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide has been used extensively in the field of structural biology to study protein structure and dynamics. It is a useful tool for investigating protein-protein interactions, ligand binding, and protein folding. This compound works by modifying solvent-exposed amino acid residues in proteins, which can then be detected by mass spectrometry. This allows researchers to map the surface accessibility of amino acid residues in proteins and gain insights into their structural and functional properties.

properties

IUPAC Name

N-(4-fluorophenyl)-N-[4-(3-methylpiperidin-1-yl)-4-oxobutyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-14-5-3-11-19(13-14)17(21)6-4-12-20(24(2,22)23)16-9-7-15(18)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSGJWPPVSGYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCCN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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